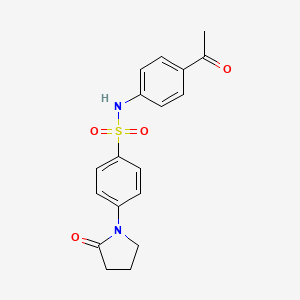![molecular formula C14H9Cl3N2O2 B5852001 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)
2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide, also known as CDBA, is a chemical compound that belongs to the class of benzamides. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. CDBA is a white crystalline powder that is soluble in organic solvents and slightly soluble in water.
科学研究应用
2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
作用机制
The mechanism of action of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the expression of various cytokines and growth factors that promote cell proliferation and angiogenesis.
Biochemical and Physiological Effects
2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including COX-2 and MMP-9. 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been extensively studied for its potential use in the treatment of various diseases, making it a promising candidate for further research. However, one limitation of using 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo, as the conditions in a lab setting may be different from those in a living organism.
未来方向
There are a number of future directions for research on 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide. One area of interest is the development of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide in vivo, as well as its potential interactions with other drugs.
合成方法
The synthesis of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloro-5-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide.
属性
IUPAC Name |
N-(3-carbamoyl-4-chlorophenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-10-4-2-8(6-9(10)13(18)20)19-14(21)7-1-3-11(16)12(17)5-7/h1-6H,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEURWPCXWPOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5710234 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
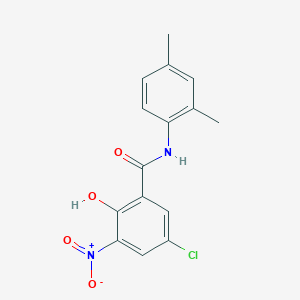
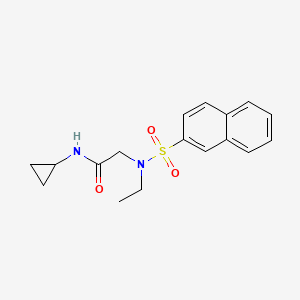
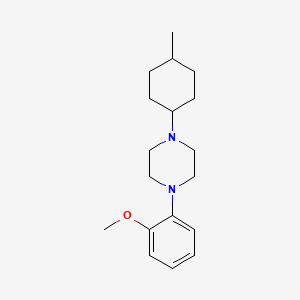
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)
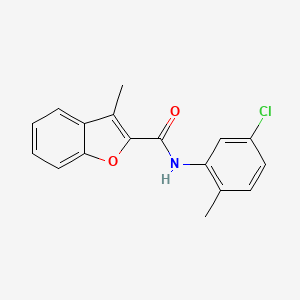
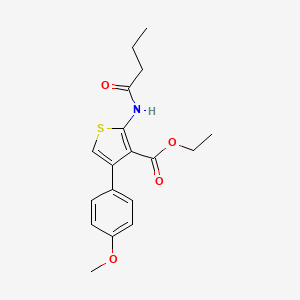
![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)

![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

